Ksdsc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

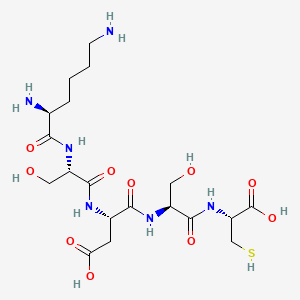

Molecular Formula |

C19H34N6O10S |

|---|---|

Molecular Weight |

538.6 g/mol |

IUPAC Name |

(3S)-4-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C19H34N6O10S/c20-4-2-1-3-9(21)15(30)23-11(6-26)17(32)22-10(5-14(28)29)16(31)24-12(7-27)18(33)25-13(8-36)19(34)35/h9-13,26-27,36H,1-8,20-21H2,(H,22,32)(H,23,30)(H,24,31)(H,25,33)(H,28,29)(H,34,35)/t9-,10-,11-,12-,13-/m0/s1 |

InChI Key |

JKPQIXBCYXIBKH-VLJOUNFMSA-N |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CS)C(=O)O)N |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CS)C(=O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the KRAS G12C Signaling Pathway in Pancreatic Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mutations in the KRAS oncogene are a hallmark of pancreatic ductal adenocarcinoma (PDAC), occurring in over 90% of cases. While historically considered "undruggable," the development of specific inhibitors targeting the KRAS G12C mutation, present in approximately 1-2% of PDAC patients, has opened new avenues for therapeutic intervention. This technical guide provides a comprehensive overview of the KRAS G12C signaling pathway in pancreatic cancer, detailing the molecular mechanisms, key downstream effectors, and current therapeutic strategies. It includes a compilation of quantitative data on inhibitor efficacy, detailed experimental protocols for studying the pathway, and visualizations of the signaling cascade and experimental workflows to support further research and drug development in this critical area.

The Core KRAS G12C Signaling Pathway in Pancreatic Cancer

The KRAS protein functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. The G12C mutation, a substitution of glycine with cysteine at codon 12, impairs the intrinsic GTPase activity of KRAS and renders it insensitive to GTPase-activating proteins (GAPs), leading to its constitutive activation. This persistently "on" state drives oncogenic signaling through multiple downstream effector pathways.

Upstream Regulation

The activation of KRAS is initiated by upstream signals from receptor tyrosine kinases (RTKs) like the epidermal growth factor receptor (EGFR). Upon ligand binding, RTKs dimerize and autophosphorylate, creating docking sites for adaptor proteins such as Grb2. This complex then recruits Son of Sevenless (SOS1), a guanine nucleotide exchange factor (GEF), to the plasma membrane, where it facilitates the exchange of GDP for GTP on KRAS, leading to its activation. The protein tyrosine phosphatase SHP2 also plays a role in this process by modulating signaling from RTKs to RAS.

Downstream Effector Pathways

Once activated, KRAS G12C engages several downstream signaling cascades critical for pancreatic cancer cell proliferation, survival, and metastasis. The two most well-characterized pathways are:

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: This is a central signaling cascade initiated by the binding of active KRAS-GTP to RAF kinases (A-RAF, B-RAF, and C-RAF). This interaction leads to the phosphorylation and activation of MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK translocates to the nucleus and phosphorylates a multitude of transcription factors, leading to the expression of genes involved in cell cycle progression, proliferation, and differentiation.

-

PI3K/AKT/mTOR Pathway: Active KRAS can also bind to and activate the p110 catalytic subunit of phosphatidylinositol 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, such as AKT and PDK1. This colocalization at the membrane leads to the phosphorylation and activation of AKT by PDK1 and mTORC2. Activated AKT proceeds to phosphorylate a wide range of substrates that promote cell survival by inhibiting apoptosis and stimulate protein synthesis and cell growth through the activation of mTORC1.

The following diagram illustrates the core KRAS G12C signaling pathway in pancreatic cancer.

Therapeutic Targeting of KRAS G12C

The presence of a cysteine residue in the switch-II pocket of the KRAS G12C mutant protein allows for the development of covalent inhibitors that trap KRAS in its inactive, GDP-bound state. Sotorasib (AMG 510) and adagrasib (MRTX849) are two such inhibitors that have shown clinical activity in patients with KRAS G12C-mutated solid tumors, including pancreatic cancer.

Preclinical Efficacy of KRAS G12C Inhibitors in Pancreatic Cancer Cell Lines

The following table summarizes the in vitro efficacy of sotorasib in the KRAS G12C-mutant pancreatic cancer cell line MIA PaCa-2.

| Compound | Cell Line | Assay Type | Endpoint | Value (µM) | Citation(s) |

| Sotorasib | MIA PaCa-2 | Cell Viability | IC50 | 0.009 | [1] |

| Sotorasib | MIA PaCa-2 | Cytotoxicity | IC50 | 0.25 | [2] |

Note: IC50 values can vary depending on the specific assay conditions and duration of treatment.

Clinical Efficacy of KRAS G12C Inhibitors in Pancreatic Cancer

Clinical trials have evaluated the efficacy of sotorasib and adagrasib in patients with advanced, previously treated KRAS G12C-mutated pancreatic cancer. The table below summarizes key findings from these studies.

| Inhibitor | Clinical Trial | Number of Patients | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) | Citation(s) |

| Sotorasib | CodeBreaK100 | 38 | 21.1% | 84.2% | 4.0 | 6.9 | [3][4] |

| Adagrasib | KRYSTAL-1 | 10 | 33% | 100% | 5.4 | 8.0 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the KRAS G12C signaling pathway and the effects of its inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the effect of KRAS G12C inhibitors on the metabolic activity of pancreatic cancer cells, which is an indicator of cell viability.

Materials:

-

KRAS G12C-mutant pancreatic cancer cell line (e.g., MIA PaCa-2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

KRAS G12C inhibitor (e.g., sotorasib)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.

-

Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify apoptosis in pancreatic cancer cells following treatment with a KRAS G12C inhibitor.

Materials:

-

Pancreatic cancer cells treated with a KRAS G12C inhibitor

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the KRAS G12C inhibitor at the desired concentrations for 48 hours. Include a vehicle control.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a new tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Western Blotting for Phospho-ERK

This protocol is for detecting the phosphorylation status of ERK, a key downstream effector of the KRAS-MAPK pathway, as a measure of pathway inhibition.

Materials:

-

Pancreatic cancer cells treated with a KRAS G12C inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat pancreatic cancer cells with the KRAS G12C inhibitor for the desired time points.

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein lysates by boiling with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against total ERK1/2 and a loading control to normalize the data.

Experimental and Logical Workflows

In Vitro Evaluation of a Novel KRAS G12C Inhibitor

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel KRAS G12C inhibitor in pancreatic cancer cell lines.

Mechanisms of Resistance to KRAS G12C Inhibitors

Resistance to KRAS G12C inhibitors can emerge through various mechanisms, which are important considerations for the development of next-generation therapies and combination strategies.

Conclusion and Future Directions

The development of KRAS G12C-specific inhibitors represents a significant milestone in the treatment of a subset of pancreatic cancers. This technical guide provides a foundational understanding of the KRAS G12C signaling pathway, methods for its investigation, and the clinical landscape of targeted therapies. Future research will likely focus on overcoming acquired resistance through the development of next-generation inhibitors and rational combination therapies that target parallel or downstream signaling pathways. Furthermore, expanding the repertoire of targeted therapies to other prevalent KRAS mutations, such as G12D and G12V, remains a critical goal for improving outcomes for the majority of patients with pancreatic cancer.

References

- 1. google.com [google.com]

- 2. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]

- 3. youtube.com [youtube.com]

- 4. Sotorasib shows clinically meaningful activity in KRAS G12C-mutated advanced pancreatic cancer - ecancer [ecancer.org]

- 5. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. firstwordpharma.com [firstwordpharma.com]

The Discovery and History of the KRAS G12C Mutation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten rat sarcoma viral oncogene homolog (KRAS) gene, a member of the RAS family of small GTPases, is one of the most frequently mutated oncogenes in human cancer. For decades, KRAS was considered an "undruggable" target due to the high affinity of its GTP/GDP binding pocket and the lack of discernible allosteric regulatory sites. However, the discovery and successful targeting of a specific KRAS mutation, G12C, has marked a paradigm shift in oncology, opening a new frontier in precision medicine. This technical guide provides an in-depth overview of the discovery, history, and therapeutic targeting of the KRAS G12C mutation, with a focus on the key experimental data and methodologies that have propelled this field forward.

A Historical Timeline: From Discovery to Targeted Therapy

The journey to targeting KRAS G12C has been a multi-decade endeavor, characterized by foundational discoveries in cancer biology and innovative drug development.

-

1964-1982: The Dawn of Ras Biology

-

1983-2013: The "Undruggable" Era

-

The link between KRAS mutations and human cancers was established.[1]

-

Despite intensive efforts, attempts to directly inhibit KRAS proved unsuccessful, leading to the widespread belief that it was an intractable therapeutic target.

-

-

2013: A Pivotal Breakthrough

-

Dr. Kevan Shokat's laboratory at the University of California, San Francisco, made a landmark discovery.[2][3] They identified a cryptic allosteric pocket, termed the Switch-II pocket, on the surface of the KRAS G12C mutant protein.[2][3]

-

Crucially, they demonstrated that this pocket could be targeted by small molecules that covalently bind to the mutant cysteine residue at position 12.[2][3] This covalent interaction locked the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[2][3]

-

-

2021-Present: The Era of KRAS G12C Inhibitors

-

In May 2021, the U.S. Food and Drug Administration (FDA) granted accelerated approval to sotorasib (AMG 510), the first-in-class KRAS G12C inhibitor, for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC).[4]

-

This was followed by the approval of adagrasib (MRTX849) for a similar indication. These approvals validated the therapeutic potential of directly targeting this specific KRAS mutation and spurred the development of a new generation of KRAS inhibitors.

-

The KRAS G12C Mutation: Prevalence and Clinical Significance

The KRAS G12C mutation is a single-point mutation in codon 12 of the KRAS gene, where a glycine residue is replaced by a cysteine. This substitution impairs the intrinsic GTPase activity of the KRAS protein, leading to its constitutive activation and the persistent stimulation of downstream oncogenic signaling pathways.

Prevalence of KRAS G12C in Human Cancers

The KRAS G12C mutation is found in a variety of solid tumors, with a particularly high prevalence in non-small cell lung cancer.

| Cancer Type | Prevalence of KRAS G12C |

| Non-Small Cell Lung Cancer (NSCLC) | ~13% |

| Colorectal Cancer (CRC) | ~3-4% |

| Pancreatic Ductal Adenocarcinoma (PDAC) | ~1-2% |

| Other Solid Tumors | <1% |

Therapeutic Targeting of KRAS G12C: Sotorasib and Adagrasib

The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant has revolutionized the treatment landscape for patients with these tumors. Sotorasib and adagrasib are the two FDA-approved inhibitors that have demonstrated significant clinical activity.

Biochemical and Cellular Potency

These inhibitors exhibit high potency and selectivity for the KRAS G12C mutant over the wild-type protein.

| Inhibitor | Target | IC50 (Biochemical Assay) | Cellular IC50 (pERK Inhibition) |

| Sotorasib (AMG 510) | KRAS G12C | 8.88 nM | Not widely reported |

| Adagrasib (MRTX849) | KRAS G12C | Not widely reported | ~0.5-5 nM |

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical trials have demonstrated the efficacy of sotorasib and adagrasib in patients with previously treated KRAS G12C-mutated NSCLC.

| Clinical Trial | Inhibitor | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |

| CodeBreaK 100 (Phase 2) | Sotorasib | 37.1% | 6.8 months | 12.5 months |

| KRYSTAL-1 (Phase 2) | Adagrasib | 42.9% | 6.5 months | 12.6 months |

| CodeBreaK 200 (Phase 3) | Sotorasib | 28.1% | 5.6 months | 10.6 months |

| - | Docetaxel (Control) | 13.2% | 4.5 months | 11.3 months |

Experimental Protocols: Key Methodologies in KRAS G12C Research

The discovery and characterization of KRAS G12C inhibitors have been enabled by a suite of sophisticated experimental techniques.

Detection of the KRAS G12C Mutation

Accurate and sensitive detection of the KRAS G12C mutation is critical for patient selection.

-

Polymerase Chain Reaction (PCR)-Based Methods:

-

Allele-Specific PCR (AS-PCR): This method utilizes primers that are specific for the mutant allele, allowing for the amplification of the G12C variant.

-

Droplet Digital PCR (ddPCR): A highly sensitive method that partitions the PCR reaction into thousands of individual droplets, enabling the absolute quantification of mutant and wild-type DNA molecules.[5]

-

-

Next-Generation Sequencing (NGS):

-

Targeted Gene Panels: These panels are designed to sequence a specific set of cancer-related genes, including KRAS, providing comprehensive information on various mutations.

-

Whole-Exome and Whole-Genome Sequencing: These approaches provide a broader view of the genomic landscape of the tumor.

-

Screening for KRAS G12C Inhibitors

The identification of initial hit compounds has relied on innovative screening strategies.

-

Covalent DNA-Encoded Library (DEL) Screening:

-

Library Synthesis: A large library of small molecules is synthesized, with each compound attached to a unique DNA barcode.

-

Affinity Selection: The library is incubated with the purified KRAS G12C protein. Compounds that bind to the protein are enriched.

-

Washing: Non-binding compounds are washed away.

-

Elution and PCR Amplification: The DNA barcodes of the bound compounds are eluted and amplified by PCR.

-

Sequencing and Hit Identification: The amplified DNA is sequenced to identify the chemical structures of the hit compounds.

-

-

NMR-Based Fragment Screening:

-

Fragment Library: A library of small, low-molecular-weight compounds (fragments) is used.

-

NMR Spectroscopy: The KRAS G12C protein is monitored by NMR spectroscopy in the presence and absence of individual fragments or fragment mixtures.

-

Hit Identification: Changes in the NMR spectrum of the protein upon fragment binding indicate an interaction. This allows for the identification of fragments that bind to the protein, which can then be optimized into more potent inhibitors.

-

Biochemical and Cellular Assays for Inhibitor Characterization

A variety of assays are used to determine the potency, selectivity, and mechanism of action of KRAS G12C inhibitors.

-

Biochemical Assays:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays: These assays are used to measure the binding affinity (Kd) or inhibitory concentration (IC50) of compounds against purified KRAS G12C protein.

-

Nucleotide Exchange Assays: These assays measure the ability of inhibitors to lock KRAS G12C in its inactive, GDP-bound state by preventing the exchange of GDP for GTP.

-

-

Cell-Based Assays:

-

pERK Inhibition Assays: The phosphorylation of ERK, a downstream effector of KRAS, is measured in KRAS G12C mutant cell lines treated with inhibitors. A decrease in pERK levels indicates target engagement and pathway inhibition.

-

Cell Proliferation and Viability Assays: The effect of inhibitors on the growth and survival of KRAS G12C mutant cancer cell lines is assessed.

-

Signaling Pathways and Mechanisms of Resistance

Understanding the KRAS signaling pathway and the mechanisms by which tumors develop resistance to G12C inhibitors is crucial for developing more effective therapeutic strategies.

The KRAS Signaling Pathway

KRAS, when activated (GTP-bound), initiates a cascade of downstream signaling events that promote cell proliferation, survival, and differentiation. The two major downstream pathways are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

Caption: The KRAS signaling pathway.

Mechanisms of Resistance to KRAS G12C Inhibitors

Despite the initial success of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Resistance can emerge through various on-target and off-target mechanisms.[3][6]

-

On-Target Resistance:

-

Secondary KRAS Mutations: New mutations in the KRAS gene can arise that prevent the inhibitor from binding to the Switch-II pocket.

-

KRAS Amplification: Increased copy number of the KRAS G12C allele can overcome the inhibitory effect of the drug.

-

-

Off-Target Resistance:

-

Activation of Bypass Pathways: Upregulation of alternative signaling pathways, such as the PI3K-AKT-mTOR pathway or other receptor tyrosine kinases (RTKs), can bypass the need for KRAS signaling.[1]

-

Histological Transformation: The cancer cells can change their phenotype, for example, from adenocarcinoma to squamous cell carcinoma, which may be less dependent on KRAS signaling.[3]

-

Caption: Mechanisms of resistance to KRAS G12C inhibitors.

Experimental and Drug Discovery Workflows

The development of KRAS G12C inhibitors has followed a structured workflow, from target identification to clinical validation.

Caption: A typical workflow for KRAS G12C inhibitor discovery.

Conclusion

The story of the KRAS G12C mutation is a testament to the power of basic scientific research and its translation into transformative cancer therapies. The journey from the initial discovery of the ras oncogenes to the development of highly specific and effective inhibitors has been long and arduous, but it has ultimately ushered in a new era of hope for patients with KRAS G12C-mutated cancers. The ongoing research into mechanisms of resistance and the development of next-generation inhibitors and combination therapies promise to further refine our ability to target this once "undruggable" oncogene. This technical guide provides a comprehensive overview of the key milestones, data, and methodologies that have defined this exciting field, serving as a valuable resource for researchers and clinicians working to advance the treatment of KRAS-driven cancers.

References

- 1. discovery.researcher.life [discovery.researcher.life]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Case Report: Two cases of long-term survival in advanced pancreatic cancer patients following treatment with KRAS G12C inhibitors [frontiersin.org]

- 4. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening [acs.figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

The Prevalence of KRAS G12C Mutations Across Different Tumor Types: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the prevalence of the KRAS G12C mutation across various solid tumors. It is designed to serve as a resource for researchers, scientists, and professionals involved in drug development, offering valuable insights into the epidemiological landscape of this critical oncogenic driver. This document summarizes quantitative data in structured tables, details experimental protocols for mutation detection, and provides visualizations of the associated signaling pathways and experimental workflows.

Data Presentation: Prevalence of KRAS G12C Mutations

The KRAS G12C mutation, a specific alteration in the KRAS gene, is a significant oncogenic driver in a multitude of cancers. Its prevalence, however, varies considerably among different tumor types. The following table summarizes the reported prevalence of KRAS G12C mutations across a range of solid tumors, providing a comparative view for research and clinical development purposes.

| Tumor Type | Prevalence of KRAS G12C Mutation | Citation(s) |

| Non-Small Cell Lung Cancer (NSCLC) | 8.9% - 13.8% | [1][2] |

| - Adenocarcinoma | ~13% | [3] |

| Colorectal Cancer (CRC) | 3.2% - 4% | [1][4] |

| Pancreatic Ductal Adenocarcinoma (PDAC) | 1% - 3% | [2][5][6] |

| Appendiceal Cancer | 3.3% - 3.9% | [1][2] |

| Small Bowel Cancer | 1.4% - 3.1% | [1][2][5] |

| Biliary Tract Cancer | 1.2% - 6% | [5][7] |

| Endometrial Cancer | ~1.45% | [5] |

| Cervical Cancer | ~0.8% | [5][8] |

| Ovarian Cancer | ~0.8% (of all gynecologic cancers) | [9] |

| Melanoma | ~0.07% | [5] |

| Gastric Cancer | ~0.6% | [5] |

| Tumor of Unknown Primary (CUP) | ~3.5% | [1] |

Experimental Protocols for KRAS G12C Detection

Accurate and sensitive detection of the KRAS G12C mutation is paramount for patient stratification and therapeutic decision-making. Various molecular techniques are employed for this purpose, each with its own advantages and limitations. Below are detailed methodologies for key experimental approaches.

Droplet Digital PCR (ddPCR)

Droplet Digital PCR is a highly sensitive method for quantifying nucleic acids, making it particularly suitable for detecting rare mutations in mixed samples, such as tumor biopsies or liquid biopsies.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from formalin-fixed, paraffin-embedded (FFPE) tumor tissue or circulating cell-free DNA (cfDNA) from plasma using commercially available kits.

-

Assay Preparation: A reaction mixture is prepared containing ddPCR Supermix for Probes (No dUTP), primers flanking the KRAS codon 12 region, and fluorescently labeled probes specific for the wild-type KRAS sequence and the G12C mutant sequence.[10][11][12]

-

Droplet Generation: The reaction mixture is partitioned into thousands of nanoliter-sized droplets using a droplet generator. Each droplet encapsulates a single or a few DNA molecules.

-

PCR Amplification: The droplets undergo PCR amplification in a thermal cycler. The cycling parameters typically include an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.[10]

-

Droplet Reading: After amplification, the fluorescence of each droplet is read using a droplet reader. The reader counts the number of positive droplets (containing the target DNA) and negative droplets (without the target DNA).

-

Data Analysis: The concentration of the target DNA (wild-type and mutant) is calculated based on the fraction of positive droplets using Poisson statistics. This allows for the precise quantification of the mutant allele frequency.

Allele-Specific PCR (AS-PCR)

Allele-specific PCR is a cost-effective and rapid method for detecting known point mutations.

Methodology:

-

DNA Extraction: Genomic DNA is extracted from the tumor sample.

-

Primer Design: Two sets of forward primers are designed: one specific to the wild-type allele and another specific to the G12C mutant allele. A common reverse primer is used.

-

PCR Amplification: Two separate PCR reactions are performed for each sample, one with the wild-type specific primer and the other with the mutant-specific primer. The reaction mixture includes the DNA sample, primers, DNA polymerase, and dNTPs.

-

Detection: The amplification products are visualized using gel electrophoresis or real-time PCR with fluorescent probes. The presence of a PCR product in the reaction with the mutant-specific primer indicates the presence of the KRAS G12C mutation.[13]

Next-Generation Sequencing (NGS)

NGS allows for the simultaneous analysis of multiple genes and mutations, providing a comprehensive genomic profile of a tumor.

Methodology:

-

Library Preparation: DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

-

Target Enrichment (for targeted sequencing): The library is enriched for specific regions of interest, such as the KRAS gene, using hybridization-based capture or amplicon-based methods.

-

Sequencing: The prepared library is sequenced on an NGS platform, generating millions of short DNA reads.

-

Data Analysis (Bioinformatics): The sequencing reads are aligned to a reference human genome. Variant calling algorithms are then used to identify single nucleotide variations (SNVs), including the KRAS G12C mutation. The variant allele frequency (VAF) is calculated as the percentage of reads harboring the mutation.

Signaling Pathways and Experimental Workflows

KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in intracellular signaling pathways. In its active, GTP-bound state, KRAS activates downstream effector pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation, survival, and differentiation.[7][14] The G12C mutation impairs the GTPase activity of KRAS, locking it in a constitutively active state and leading to uncontrolled cell growth.[7]

Caption: The KRAS G12C signaling cascade.

Experimental Workflow for KRAS G12C Detection

The following diagram illustrates a typical workflow for identifying KRAS G12C mutations from a patient sample.

Caption: A generalized workflow for KRAS G12C mutation testing.

References

- 1. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting KRAS G12C mutations in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Vertical pathway inhibition overcomes adaptive feedback resistance to KRASG12C inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KRAS G12C Game of Thrones, which direct KRAS inhibitor will claim the iron throne? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. KRAS mutation testing by ddPCR [bio-protocol.org]

- 11. Efficient and accurate KRAS genotyping using digital PCR combined with melting curve analysis for ctDNA from pancreatic cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio-rad.com [bio-rad.com]

- 13. testgene.com [testgene.com]

- 14. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

The Structural Biology of KRAS G12C: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the structural biology of the KRAS G12C protein, a critical and once considered "undruggable" target in oncology. This document provides a comprehensive overview of the protein's structure, the functional implications of the G12C mutation, its downstream signaling pathways, and the structural basis for the action of targeted inhibitors. Detailed experimental methodologies, quantitative data on inhibitor affinities, and logical workflows are presented to equip researchers with the essential knowledge for advancing drug discovery efforts against KRAS G12C-driven cancers.

Introduction: The KRAS G12C Oncogene

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell growth, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the glycine to cysteine substitution at codon 12 (G12C) being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[2][3]

The G12C mutation impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state.[3] This leads to persistent downstream signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation and tumorigenesis. The presence of the mutant cysteine residue, however, provides a unique therapeutic window for the development of covalent inhibitors that specifically target the aberrant protein.[4]

Structural Overview of KRAS G12C

The overall structure of KRAS G12C is highly similar to its wild-type counterpart, characterized by a central six-stranded β-sheet surrounded by five α-helices. Two critical regions for its function as a molecular switch are the P-loop (residues 10-17), which is involved in nucleotide binding, and the Switch I (residues 30-40) and Switch II (residues 60-76) regions, which undergo conformational changes upon GTP binding to interact with downstream effectors.

The G12C mutation is located in the P-loop. The introduction of the cysteine residue at this position creates a reactive nucleophile that has been successfully exploited for targeted drug development. A key structural feature for the binding of covalent inhibitors is a cryptic groove located near the Switch II region, often referred to as the Switch-II pocket (S-IIP).[5] This pocket is typically induced or stabilized by the binding of small molecules, allowing for covalent modification of the Cys12 residue.

Signaling Pathways and Therapeutic Intervention

The constitutive activation of KRAS G12C leads to the persistent stimulation of downstream signaling cascades. A simplified representation of these pathways and the point of intervention for G12C inhibitors is depicted below.

References

Methodological & Application

Developing a Cell-Based Assay for KRAS G12C Inhibitors: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer.[1][2] The development of covalent inhibitors that specifically target the cysteine residue of the KRAS G12C mutant protein has marked a significant breakthrough in cancer therapy.[2] These inhibitors, such as sotorasib and adagrasib, lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that drive tumor growth and proliferation.[3][4]

This document provides detailed application notes and protocols for developing robust and reliable cell-based assays to evaluate the efficacy of KRAS G12C inhibitors. These assays are essential for academic research, drug discovery, and preclinical development to characterize inhibitor potency, selectivity, and mechanism of action in a cellular context.

Key Concepts and Principles

A successful cell-based assay for KRAS G12C inhibitors should be able to quantify the inhibitor's ability to modulate KRAS G12C-driven cellular processes. This is typically achieved by measuring two key aspects:

-

Inhibition of Downstream Signaling: KRAS, when active (GTP-bound), triggers a cascade of downstream signaling events, primarily through the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6][7] Effective KRAS G12C inhibitors will suppress the phosphorylation of key proteins in these pathways, such as ERK.

-

Reduction in Cell Viability and Proliferation: By blocking pro-proliferative signaling, KRAS G12C inhibitors are expected to reduce the viability and growth of cancer cells harboring this specific mutation.

This guide will detail protocols for assays that measure both of these effects, providing a comprehensive evaluation of inhibitor performance.

KRAS G12C Signaling Pathway

The diagram below illustrates the central role of KRAS in activating downstream signaling pathways critical for cell proliferation and survival. KRAS G12C inhibitors act by preventing the activation of these cascades.

Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of covalent inhibitors.

Experimental Workflow

A typical workflow for evaluating KRAS G12C inhibitors in a cell-based assay involves several key steps, from initial cell culture to final data analysis.

Caption: General workflow for a cell-based KRAS G12C inhibitor assay.

Data Presentation: Inhibitor Potency

The following tables summarize the half-maximal inhibitory concentration (IC50) values for two prominent KRAS G12C inhibitors, Sotorasib and Adagrasib, in various cancer cell lines harboring the KRAS G12C mutation. These values represent the concentration of the inhibitor required to reduce a biological process (e.g., cell viability) by 50%.

Table 1: IC50 Values of Sotorasib in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |

| NCI-H358 | Non-Small Cell Lung Cancer | Cell Viability | 72 | ~0.006 | [5][6] |

| MIA PaCa-2 | Pancreatic Cancer | Cell Viability | 72 | ~0.009 | [5][6] |

| NCI-H23 | Non-Small Cell Lung Cancer | Cell Viability | 72 | 0.6904 | [5] |

| H358 | Non-Small Cell Lung Cancer | Cell Viability | - | 0.027 | [8] |

Table 2: IC50 Values of Adagrasib in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | Assay Format | IC50 Range (nM) | Reference |

| Multiple KRAS G12C lines | Various | 2D | 10 - 973 | [9] |

| Multiple KRAS G12C lines | Various | 3D | 0.2 - 1042 | [9] |

| NCI-H358 | Non-Small Cell Lung Cancer | RAS-GTP pull-down | 78 (2h treatment) | [3] |

| SW1573 | Non-Small Cell Lung Cancer | Cell Viability (72h) | > 4000 | [10] |

| H2122 | Non-Small Cell Lung Cancer | Cell Viability (72h) | < 30 | [10] |

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

KRAS G12C mutant cell line (e.g., NCI-H358)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well clear flat-bottom plates

-

KRAS G12C inhibitor stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Plate reader capable of measuring absorbance at 570 nm

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the KRAS G12C inhibitor in complete medium.

-

Remove the old medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with DMSO at the same concentration as the highest inhibitor concentration).

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Addition:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 4 hours at 37°C in a 5% CO2 incubator, protected from light.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of solubilization solution to each well.

-

Gently shake the plate for 15 minutes to dissolve the formazan crystals.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (from wells with medium only).

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Cell Viability Assessment using ATP-based Luminescence Assay

This assay quantifies the amount of ATP present, which is a marker of metabolically active, viable cells.

Materials:

-

KRAS G12C mutant cell line

-

Complete cell culture medium

-

96-well opaque white or black plates

-

KRAS G12C inhibitor stock solution

-

ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed 5,000 cells in 100 µL of complete medium per well in a 96-well opaque plate.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

-

Inhibitor Treatment:

-

Prepare serial dilutions of the KRAS G12C inhibitor.

-

Add 100 µL of the diluted inhibitor to the wells. Include a vehicle control.

-

Incubate for 72 hours at 37°C in a 5% CO2 incubator.

-

-

Assay Reagent Addition:

-

Equilibrate the plate and the ATP assay reagent to room temperature.

-

Add 100 µL of the ATP assay reagent to each well.

-

-

Signal Stabilization and Measurement:

-

Mix the contents by shaking the plate for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of viability relative to the vehicle control.

-

Determine the IC50 value as described in the MTT assay protocol.

-

Protocol 3: Assessment of Downstream Signaling by Western Blot for Phospho-ERK

This protocol allows for the detection of changes in the phosphorylation status of ERK, a key downstream effector of the KRAS signaling pathway.

Materials:

-

KRAS G12C mutant cell line

-

6-well plates

-

KRAS G12C inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the KRAS G12C inhibitor at various concentrations for a specified time (e.g., 2-24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash cells with cold PBS and lyse with lysis buffer.

-

Scrape the cells and collect the lysate.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the phospho-ERK signal to total ERK and the loading control (GAPDH).

-

Protocol 4: High-Throughput Assessment of Downstream Signaling using AlphaLISA SureFire® Ultra™ p-ERK Assay

This is a sensitive, no-wash immunoassay for the quantitative detection of phosphorylated ERK in cell lysates.[7][11][12][13]

Materials:

-

KRAS G12C mutant cell line

-

384-well white OptiPlate™

-

KRAS G12C inhibitor

-

AlphaLISA SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (including Lysis Buffer, Acceptor Mix, and Donor Mix)

-

Plate reader capable of AlphaLISA detection (e.g., Envision®)

Procedure (Two-Plate Protocol):

-

Cell Culture and Treatment (in a 96-well plate):

-

Seed cells in a 96-well culture plate and grow overnight.

-

Treat cells with a dose range of the KRAS G12C inhibitor for the desired time.

-

-

Cell Lysis:

-

Remove the culture medium.

-

Add 50 µL of 1X Lysis Buffer to each well.

-

Agitate on an orbital shaker for 10 minutes at room temperature.

-

-

Assay in 384-well Plate:

-

Transfer 10 µL of cell lysate to a 384-well white OptiPlate™.

-

Add 5 µL of Acceptor Mix to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

-

Add 5 µL of Donor Mix to each well under subdued light.

-

Seal the plate and incubate for 1 hour at room temperature in the dark.

-

-

Data Acquisition:

-

Read the plate on an AlphaLISA-compatible plate reader.

-

-

Data Analysis:

-

Determine the AlphaLISA signal for each well.

-

Plot the signal against the log of the inhibitor concentration to determine the IC50 value for p-ERK inhibition.

-

Conclusion

The protocols and application notes provided here offer a comprehensive framework for developing and executing cell-based assays to evaluate KRAS G12C inhibitors. By employing a combination of viability and signaling assays, researchers can obtain critical data on inhibitor potency and mechanism of action. The choice of specific assays and cell lines should be guided by the research question and the stage of drug development. Careful optimization of experimental conditions is crucial for generating reproducible and reliable data, which is fundamental for advancing novel KRAS G12C-targeted therapies.

References

- 1. biorxiv.org [biorxiv.org]

- 2. D‐1553: A novel KRASG12C inhibitor with potent and selective cellular and in vivo antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Sotorasib: A Review in KRAS G12C Mutation-Positive Non-small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. revvity.com [revvity.com]

- 8. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Combination therapy of adagrasib and abemaciclib in non-small cell lung cancer brain metastasis models genomically characterized by KRAS-G12C and homozygous loss of CDKN2A - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tgrbiosciences.com [tgrbiosciences.com]

- 12. agilent.com [agilent.com]

- 13. blossombio.com [blossombio.com]

Application Notes and Protocols for CRISPR-Cas9 Mediated Editing of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS proto-oncogene is one of the most frequently mutated genes in human cancers, with the G12C substitution being particularly prevalent in non-small cell lung cancer (NSCLC). The development of CRISPR-Cas9 technology has opened new avenues for the direct editing of this oncogenic driver mutation, offering a powerful tool for research and therapeutic development. These application notes provide a comprehensive, step-by-step protocol for the CRISPR-Cas9-mediated editing of the KRAS G12C mutation in human cancer cell lines. The protocol covers sgRNA design and validation, delivery of CRISPR-Cas9 components, and subsequent analysis of editing efficiency and functional outcomes.

Experimental Principles

The CRISPR-Cas9 system utilizes a guide RNA (sgRNA) to direct the Cas9 nuclease to a specific genomic locus, where it induces a double-strand break (DSB). In the context of targeting the KRAS G12C mutation, the sgRNA is designed to be specific to the mutant allele. The subsequent repair of the DSB by the cell's error-prone non-homologous end joining (NHEJ) pathway can introduce insertions or deletions (indels), leading to a frameshift mutation and knockout of the mutant KRAS protein.

I. Design and Validation of sgRNA for KRAS G12C

The specificity of the sgRNA is paramount to avoid off-target effects on the wild-type KRAS allele. Here, we provide a validated sgRNA sequence designed to specifically target the KRAS G12C mutation.

Validated sgRNA Sequence:

A study by Álvarez-Pérez et al. (2025) utilized a high-fidelity Cas9 (HiFi-Cas9) to specifically target KRAS mutations. They designed sgRNAs that recognize the mutant allele while minimizing off-target effects on the wild-type allele[1].

-

sgRNA Target Sequence (PAM underlined): 5'-GTTGGAGCTGGTGGCGTAGGT GG-3' (The bold 'T' corresponds to the 'C' in the G12C mutation on the target strand).

Protocol 1: sgRNA Cloning into a Cas9 Expression Vector

This protocol describes the cloning of the validated sgRNA sequence into a lentiviral vector co-expressing Cas9, such as lentiCRISPRv2.

Materials:

-

lentiCRISPRv2 plasmid

-

BsmBI restriction enzyme

-

T4 DNA Ligase

-

Stellar™ Competent Cells

-

Forward and reverse oligos for the sgRNA sequence

-

Nuclease-free water

-

LB agar plates with ampicillin

Procedure:

-

Oligo Design:

-

Forward oligo: 5'-CACCGGTTGGAGCTGGTGGCGTAGG -3'

-

Reverse oligo: 5'-AAACCCTACCGCACCAGCTCCAAC -3'

-

-

Oligo Annealing:

-

Mix 1 µL of each oligo (100 µM) with 1 µL of 10x T4 Ligation Buffer and 7 µL of nuclease-free water.

-

Incubate at 95°C for 5 minutes, then ramp down to 25°C at 5°C/minute.

-

-

Vector Digestion and Ligation:

-

Set up the following reaction:

-

lentiCRISPRv2 plasmid: 1 µg

-

BsmBI: 1 µL

-

10x FastDigest Buffer: 2 µL

-

Annealed oligos: 1 µL

-

T4 DNA Ligase: 1 µL

-

Nuclease-free water to 20 µL

-

-

Incubate at 37°C for 30 minutes, followed by 5 minutes at 55°C to inactivate BsmBI.

-

-

Transformation:

-

Transform 5 µL of the ligation product into 50 µL of Stellar™ Competent Cells.

-

Plate on ampicillin-containing LB agar plates and incubate overnight at 37°C.

-

-

Verification:

-

Pick colonies and perform plasmid miniprep.

-

Verify the correct insertion of the sgRNA sequence by Sanger sequencing.

-

II. Delivery of CRISPR-Cas9 Components into Target Cells

The choice of delivery method depends on the cell type and experimental goals. Here, we provide protocols for lentiviral transduction and Ribonucleoprotein (RNP) electroporation.

Protocol 2: Lentiviral Transduction of NCI-H358 Cells

NCI-H358 is a human lung adenocarcinoma cell line harboring the KRAS G12C mutation.

Materials:

-

NCI-H358 cells

-

Complete growth medium (RPMI-1640 with 10% FBS)

-

Lentiviral particles containing the Cas9-sgRNA expression cassette

-

Polybrene

-

Puromycin

Procedure:

-

Cell Seeding:

-

Seed 1 x 10^5 NCI-H358 cells per well in a 6-well plate 24 hours before transduction.

-

-

Transduction:

-

On the day of transduction, replace the medium with fresh complete medium containing Polybrene (final concentration 8 µg/mL).

-

Add the lentiviral particles at a multiplicity of infection (MOI) optimized for your cells (a starting MOI of 1 is recommended).

-

Incubate for 24 hours.

-

-

Selection:

-

After 24 hours, replace the medium with fresh complete medium containing puromycin at a pre-determined concentration to select for transduced cells.

-

Continue selection for 3-5 days until non-transduced control cells are eliminated.

-

-

Expansion:

-

Expand the puromycin-resistant cells for subsequent analysis.

-

Protocol 3: RNP Electroporation of Lung Cancer Cells

This method delivers a pre-assembled complex of Cas9 protein and synthetic sgRNA, which can reduce off-target effects due to the transient nature of the editing machinery.

Materials:

-

Target lung cancer cells (e.g., NCI-H358)

-

HiFi-Cas9 protein

-

Synthetic sgRNA (validated sequence)

-

Electroporation buffer (e.g., Neon™ Resuspension Buffer R)

-

Neon™ Transfection System or similar electroporator

Procedure:

-

RNP Complex Formation:

-

Mix HiFi-Cas9 protein and synthetic sgRNA at a 1:1.2 molar ratio in the electroporation buffer.

-

Incubate at room temperature for 15 minutes to allow complex formation.

-

-

Cell Preparation:

-

Harvest cells and resuspend them in the appropriate electroporation buffer at a density of 1 x 10^6 cells/100 µL.

-

-

Electroporation:

-

Add the pre-formed RNP complex to the cell suspension.

-

Electroporate using optimized parameters for your specific cell line.

-

-

Post-Electroporation Culture:

-

Immediately transfer the electroporated cells to a pre-warmed culture plate containing complete growth medium.

-

Incubate for 48-72 hours before analysis.

-

III. Analysis of Gene Editing Efficiency and Off-Target Effects

Protocol 4: T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a cost-effective method for detecting indels at the target locus.

Materials:

-

Genomic DNA from edited and control cells

-

PCR primers flanking the target site

-

Taq DNA polymerase

-

T7 Endonuclease I and reaction buffer

-

Agarose gel electrophoresis system

Procedure:

-

Genomic DNA Extraction:

-

Extract genomic DNA from both edited and control cell populations.

-

-

PCR Amplification:

-

Amplify the genomic region flanking the KRAS G12C target site using high-fidelity DNA polymerase.

-

-

Heteroduplex Formation:

-

Denature the PCR products by heating at 95°C for 5 minutes.

-

Re-anneal by slowly cooling to room temperature to allow the formation of heteroduplexes between wild-type and indel-containing strands.

-

-

T7E1 Digestion:

-

Incubate the re-annealed PCR products with T7 Endonuclease I at 37°C for 15-30 minutes.

-

-

Analysis:

-

Resolve the digested products on a 2% agarose gel. The presence of cleaved fragments indicates successful editing.

-

Quantify the band intensities to estimate the percentage of indels.

-

Protocol 5: Sanger Sequencing and TIDE Analysis

Sanger sequencing of the PCR amplicon from the edited cell pool, followed by analysis with the Tracking of Indels by Decomposition (TIDE) web tool, provides a quantitative measure of editing efficiency and the spectrum of indels.

Procedure:

-

PCR and Sequencing:

-

Amplify the target region from genomic DNA of edited and control cells.

-

Purify the PCR products and submit for Sanger sequencing.

-

-

TIDE Analysis:

-

Upload the Sanger sequencing chromatogram files (.ab1) from both the control and edited samples to the TIDE web tool.

-

The tool will calculate the overall indel frequency and provide a profile of the different types of insertions and deletions.

-

Protocol 6: Off-Target Analysis

Off-target analysis is crucial to ensure the specificity of the CRISPR-Cas9 editing.

Procedure:

-

In Silico Prediction:

-

Use online tools like Cas-OFFinder or CRISPOR to predict potential off-target sites in the human genome based on the sgRNA sequence.

-

-

Targeted Deep Sequencing:

-

Design PCR primers to amplify the top predicted off-target loci from the genomic DNA of edited cells.

-

Perform next-generation sequencing (NGS) on these amplicons to quantify the frequency of indels at each potential off-target site.

-

IV. Functional Validation of KRAS G12C Editing

Protocol 7: Western Blot for KRAS Protein Expression

This protocol assesses the reduction in KRAS protein levels following gene editing.

Materials:

-

Cell lysates from edited and control cells

-

SDS-PAGE gels

-

Primary antibody against KRAS

-

Secondary HRP-conjugated antibody

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification:

-

Lyse the cells and quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Separate 20-30 µg of protein per sample on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane and incubate with the primary anti-KRAS antibody.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection:

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Protocol 8: MTT Cell Viability Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Edited and control cells

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

Procedure:

-

Cell Seeding:

-

Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Incubation:

-

Culture the cells for 24, 48, and 72 hours.

-

-

MTT Addition:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

-

Formazan Solubilization:

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Quantitative Data Summary

| Parameter | Cell Line | Delivery Method | Editing Efficiency (%) | Off-Target Rate (%) | Reference |

| On-target Editing (G12C) | Human Lung Cancer Cells | HiFi-Cas9 RNP | 64.7 | < 2.1 (at predicted sites) | [1] |

Visualizations

KRAS Signaling Pathway

References

Application Notes and Protocols for Mass Spectrometry-Based Detection of KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a critical signaling molecule that, when mutated, can drive the growth of numerous cancers. The specific mutation, KRAS G12C, where glycine at position 12 is replaced by cysteine, has become a key target for novel cancer therapeutics. Mass spectrometry (MS) has emerged as a powerful analytical tool for the specific and sensitive detection and quantification of the KRAS G12C mutant protein. This allows for applications ranging from biomarker validation and patient stratification to monitoring target engagement of covalent inhibitors in preclinical and clinical settings.

These application notes provide detailed protocols for the detection and quantification of KRAS G12C in biological samples, particularly from formalin-fixed paraffin-embedded (FFPE) tissues, using targeted mass spectrometry techniques such as Parallel Reaction Monitoring (PRM).

Signaling Pathway

The KRAS protein is a central node in key signaling pathways that regulate cell proliferation, survival, and differentiation. The G12C mutation locks KRAS in a constitutively active, GTP-bound state, leading to aberrant downstream signaling.

Application Notes and Protocols for Animal Models in KRAS G12C-Driven Tumor Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS oncogene is one of the most frequently mutated genes in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer. The development of specific inhibitors targeting the KRAS G12C mutant protein has revolutionized the therapeutic landscape for these malignancies. Preclinical animal models that accurately recapitulate the genetics and pathophysiology of KRAS G12C-driven tumors are indispensable for evaluating the efficacy and mechanisms of action of these novel therapies. This document provides detailed application notes and protocols for the establishment and utilization of various animal models for studying KRAS G12C-driven tumors.

Overview of Animal Models

Several types of animal models are employed to study KRAS G12C-driven tumors, each with its own set of advantages and limitations. The choice of model depends on the specific research question, the desired level of biological complexity, and the therapeutic agent being investigated.

| Model Type | Description | Advantages | Disadvantages |

| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to express the KRAS G12C mutation in specific tissues, often in combination with other genetic alterations (e.g., p53 loss).[1][2] | - Tumors arise de novo in an immunocompetent microenvironment, closely mimicking human disease progression.[1] - Allows for the study of tumor initiation, progression, and metastasis. - Suitable for evaluating immunotherapies. | - Longer latency for tumor development.[1] - Can be expensive and time-consuming to generate and maintain. |

| Patient-Derived Xenograft (PDX) Models | Human tumor fragments are directly implanted into immunodeficient mice. | - Preserves the histological and genetic characteristics of the original patient tumor. - Reflects the heterogeneity of human cancers. - Useful for personalized medicine studies and predicting clinical outcomes. | - Lack of an intact immune system, limiting the evaluation of immunotherapies. - Engraftment success rates can be variable. - Human stroma is gradually replaced by mouse stroma over passages. |

| Cell Line-Derived Xenograft (CDX) Models | Human cancer cell lines harboring the KRAS G12C mutation are injected into immunodeficient mice.[3] | - Relatively easy and inexpensive to establish.[3] - High reproducibility and rapid tumor growth. - Suitable for large-scale screening of therapeutic compounds.[3] | - Cell lines may not fully represent the heterogeneity of the original tumor due to in vitro selection. - Lack of a native tumor microenvironment and immune system. |

KRAS G12C Signaling Pathway

The KRAS G12C mutation locks the KRAS protein in a constitutively active, GTP-bound state, leading to the aberrant activation of downstream signaling pathways that drive cell proliferation, survival, and differentiation. The primary signaling cascades involved are the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

KRAS G12C downstream signaling pathways.

Efficacy of KRAS G12C Inhibitors in Preclinical Models

The following table summarizes the antitumor activity of two prominent KRAS G12C inhibitors, sotorasib and adagrasib, in various preclinical models.

| Inhibitor | Model Type | Cancer Type | Dose and Schedule | Tumor Growth Inhibition (TGI) | Key Findings | Reference |

| Sotorasib (AMG 510) | CDX | NSCLC (NCI-H358) | 100 mg/kg, QD | Significant tumor regression | Showed durable responses and led to a latency in tumor regrowth after treatment cessation. | Canon et al., Nature, 2019 |

| Sotorasib (AMG 510) | PDX | NSCLC | 100 mg/kg, QD | Tumor regression in 5/8 models | Demonstrated efficacy in a panel of KRAS G12C-mutant PDX models. | Canon et al., Nature, 2019 |

| Adagrasib (MRTX849) | CDX | NSCLC (NCI-H358) | 100 mg/kg, BID | >90% | Resulted in significant tumor regression.[4] | Hallin et al., Cancer Discovery, 2020 |

| Adagrasib (MRTX849) | PDX | Colorectal Cancer | 100 mg/kg, BID | Variable, with some models showing regression | Showed activity in a subset of KRAS G12C-mutant colorectal cancer PDX models.[4] | Hallin et al., Cancer Discovery, 2020 |

| Sotorasib (AMG 510) | GEMM | NSCLC (KrasLSL-G12C;Trp53fl/fl) | 100 mg/kg, QD | Significant tumor shrinkage | Induced tumor regression in a genetically engineered mouse model of KRAS G12C-driven lung cancer. | Janne et al., Clinical Cancer Research, 2022 |

Experimental Protocols

Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model

This protocol describes the subcutaneous implantation of KRAS G12C-mutant human cancer cell lines into immunodeficient mice.

Materials:

-

KRAS G12C-mutant cancer cell line (e.g., NCI-H358 for NSCLC, MIA PaCa-2 for pancreatic cancer)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Matrigel® Basement Membrane Matrix

-

6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)

-

1 mL syringes with 27-gauge needles

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture the KRAS G12C-mutant cells in the recommended medium until they reach 80-90% confluency.

-

Cell Harvesting:

-

Aspirate the culture medium and wash the cells with sterile PBS.

-

Trypsinize the cells and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Resuspend the cell pellet in sterile PBS or serum-free medium.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue.

-

-

Cell Implantation:

-

On the day of injection, thaw Matrigel on ice.

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel to a final concentration of 5 x 106 to 10 x 106 cells per 100 µL. Keep the cell suspension on ice.

-

Anesthetize the mouse using an approved protocol.

-

Inject 100 µL of the cell suspension subcutaneously into the flank of the mouse.

-

-

Tumor Monitoring:

-

Monitor the mice for tumor growth 2-3 times per week.

-

Measure the tumor dimensions using calipers once the tumors become palpable.

-

Calculate the tumor volume using the formula: (Length x Width2) / 2.

-

Randomize the mice into treatment groups when the average tumor volume reaches 100-200 mm3.

-

Workflow for establishing a CDX model.

Protocol 2: Establishment of a Patient-Derived Xenograft (PDX) Model

This protocol outlines the procedure for implanting fresh human tumor tissue from a KRAS G12C-positive patient into immunodeficient mice.[5]

Materials:

-

Fresh tumor tissue from a patient with a KRAS G12C-driven cancer, collected under sterile conditions.

-

Transport medium (e.g., RPMI-1640 with antibiotics)

-

Sterile PBS

-

Surgical instruments (scalpels, forceps)

-

6-8 week old severely immunodeficient mice (e.g., NOD/SCID gamma (NSG))

-

Anesthesia

-

Sutures or wound clips

Procedure:

-

Tissue Acquisition and Preparation:

-

Obtain fresh tumor tissue from surgery or biopsy and immediately place it in sterile transport medium on ice.

-

Process the tissue within 2-4 hours of collection.

-

In a sterile biosafety cabinet, wash the tumor tissue with sterile PBS to remove any blood or necrotic tissue.

-

Cut the tumor into small fragments of approximately 2-3 mm3.

-

-

Tumor Implantation:

-

Anesthetize the mouse according to an approved protocol.

-

Make a small incision (5-10 mm) in the skin on the flank of the mouse.

-

Create a subcutaneous pocket using blunt dissection with forceps.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with sutures or wound clips.

-

-

Tumor Growth and Passaging:

-

Monitor the mice for tumor engraftment and growth. This can take several weeks to months.

-

When the tumor reaches a size of approximately 1000-1500 mm3, the mouse is euthanized, and the tumor is harvested. This is considered passage 0 (P0).

-

The harvested tumor can be cryopreserved for future use or immediately passaged into new mice (P1).

-

For passaging, the tumor is processed into smaller fragments as described in step 1 and implanted into a new cohort of mice.

-

Workflow for establishing a PDX model.

Protocol 3: Tumor Induction in a Genetically Engineered Mouse Model (GEMM)

This protocol describes the induction of lung tumors in a LSL-Kras G12C mouse model using adenoviral Cre recombinase.[1]

Materials:

-

LSL-Kras G12C mice (e.g., on a C57BL/6J background)

-

Adenovirus expressing Cre recombinase (Ad-Cre)

-

Anesthesia (e.g., isoflurane)

-

Intranasal administration device

Procedure:

-

Mouse Handling and Anesthesia:

-

House the LSL-Kras G12C mice in a specific pathogen-free facility.

-

Anesthetize the mice (typically 8-12 weeks old) using isoflurane.

-

-

Adenovirus Administration:

-

Once the mouse is fully anesthetized, administer a defined titer of Ad-Cre (e.g., 2.5 x 1010 plaque-forming units) intranasally in a small volume (e.g., 50 µL of PBS).

-

The inhalation of the Ad-Cre will lead to Cre-mediated excision of the Lox-Stop-Lox (LSL) cassette, resulting in the expression of the oncogenic Kras G12C allele in lung epithelial cells.

-

-

Tumor Development and Monitoring:

-

Monitor the mice for signs of respiratory distress or weight loss.

-

Tumor development can be monitored over time using non-invasive imaging techniques such as micro-computed tomography (micro-CT) or magnetic resonance imaging (MRI).

-

Tumors typically develop within 8-12 weeks post-induction.

-

-

Therapeutic Studies:

-

Once tumors are established, mice can be randomized into treatment groups to evaluate the efficacy of KRAS G12C inhibitors or other therapeutic agents.

-

References

- 1. Establishment of Patient-Derived Xenografts in Mice [en.bio-protocol.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Establishment of lung cancer patient-derived xenograft models and primary cell lines for lung cancer study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]

- 5. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

Application of Covalent Inhibitors for KRAS G12C: A Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the study and use of covalent inhibitors targeting the KRAS G12C mutation, a key driver in various cancers.

The discovery and development of covalent inhibitors targeting the KRAS G12C mutation have marked a significant breakthrough in cancer therapy, turning a previously "undruggable" target into a tractable one. These inhibitors, including the FDA-approved drugs Sotorasib (AMG 510) and Adagrasib (MRTX849), function by irreversibly binding to the mutant cysteine residue at position 12 of the KRAS protein.[1][2][3][4] This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation and survival.[2][3][4][5][6][7]

Mechanism of Action

The KRAS protein is a small GTPase that acts as a molecular switch in signal transduction pathways.[1] It cycles between an active GTP-bound state and an inactive GDP-bound state.[1][8] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to its constitutive activation and the continuous stimulation of downstream effector pathways, primarily the MAPK/ERK and PI3K/AKT pathways.[1][8][9] Covalent KRAS G12C inhibitors selectively target the mutant cysteine, which is not present in the wild-type protein, ensuring high specificity and minimizing off-target effects.[6][10] By locking KRAS G12C in its inactive state, these inhibitors effectively shut down these oncogenic signaling cascades.[1][2][5]

Signaling Pathways

The primary signaling pathways affected by KRAS G12C inhibition are the MAPK and PI3K pathways. Constitutive activation of KRAS G12C leads to the activation of RAF, MEK, and ERK in the MAPK pathway, and PI3K, AKT, and mTOR in the PI3K pathway, promoting cell proliferation, survival, and differentiation.

Quantitative Data on KRAS G12C Inhibitors

The following tables summarize key quantitative data for the approved KRAS G12C inhibitors, Sotorasib and Adagrasib, from preclinical and clinical studies.

Table 1: Preclinical Activity of Sotorasib and Adagrasib

| Inhibitor | Target | Assay Type | Cell Line(s) | IC50 | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Cell Viability | Various KRAS G12C cell lines | 0.004 µM to 0.032 µM | [10] |

| Adagrasib (MRTX849) | KRAS G12C | 2D Cell Growth | Various KRAS G12C cell lines | 10 nM to 973 nM | [11] |

| Adagrasib (MRTX849) | KRAS G12C | 3D Spheroid Growth | Various KRAS G12C cell lines | 0.2 nM to 1042 nM | [11] |

Table 2: Clinical Efficacy of Sotorasib and Adagrasib in NSCLC

| Inhibitor | Clinical Trial | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Sotorasib | CodeBreak 100 | 37.1% | 6.8 months | 12.5 months | [12] |

| Adagrasib | KRYSTAL-1 | 42.9% | 6.5 months | 12.6 months | [13][14][15] |

Note: Data from different trials should be compared with caution due to potential differences in patient populations and study designs. A matching-adjusted indirect comparison of Sotorasib and Adagrasib showed comparable efficacy.[16]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of KRAS G12C inhibitors.

Biochemical Assays

Protocol 1: KRAS G12C-SOS1 Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to block the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.

Methodology:

-

Reagent Preparation: Prepare solutions of recombinant human KRAS G12C protein, the catalytic domain of SOS1, and a fluorescently labeled GTP analog. Prepare serial dilutions of the test inhibitor.

-

Incubation: In a microplate, incubate the KRAS G12C protein with varying concentrations of the test inhibitor for a defined period to allow for covalent bond formation.

-

Nucleotide Exchange Reaction: Initiate the exchange reaction by adding SOS1 and the fluorescently labeled GTP.

-

Detection: Measure the fluorescence signal over time. A decrease in signal indicates inhibition of nucleotide exchange.

-

Data Analysis: Plot the rate of nucleotide exchange against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cellular Assays

Protocol 2: Cell Viability Assay